molecular formula C7H9F3N2O B14812129 (E)-8-(Trifluoromethyl)-4,5,6,7-tetrahydro-1,2-diazocin-3(2H)-one

(E)-8-(Trifluoromethyl)-4,5,6,7-tetrahydro-1,2-diazocin-3(2H)-one

Cat. No.: B14812129
M. Wt: 194.15 g/mol
InChI Key: ZFBWLRJEQKWJJQ-VZUCSPMQSA-N
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Description

8-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1,2-diazocin-3-one is a compound that features a trifluoromethyl group attached to a diazocinone ring

Chemical Reactions Analysis

Types of Reactions

8-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1,2-diazocin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and trifluoromethylating agents like trifluoromethyl iodide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

8-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1,2-diazocin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1,2-diazocin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and lead to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C7H9F3N2O

Molecular Weight

194.15 g/mol

IUPAC Name

(2E)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-diazocin-8-one

InChI

InChI=1S/C7H9F3N2O/c8-7(9,10)5-3-1-2-4-6(13)12-11-5/h1-4H2,(H,12,13)/b11-5+

InChI Key

ZFBWLRJEQKWJJQ-VZUCSPMQSA-N

Isomeric SMILES

C1CCC(=O)N/N=C(\C1)/C(F)(F)F

Canonical SMILES

C1CCC(=O)NN=C(C1)C(F)(F)F

Origin of Product

United States

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